2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14759260
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O3S |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C16H17N3O3S/c1-19-13(20)9-12(15(21)18-16-17-6-7-23-16)14(19)10-4-3-5-11(8-10)22-2/h3-8,12,14H,9H2,1-2H3,(H,17,18,21) |
| Standard InChI Key | GWCCJUAELLZZPV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(C(CC1=O)C(=O)NC2=NC=CS2)C3=CC(=CC=C3)OC |
Introduction
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound with significant potential in pharmaceutical applications. It features a complex structure that includes a pyrrolidine ring, a thiazole moiety, and a methoxyphenyl group. This compound is identified by the CAS number 1374525-02-6 and has a molecular weight of 331.4 g/mol.
Synthesis Methods
The synthesis of 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. These methods may vary based on the availability of starting materials and desired purity levels. Techniques such as chromatography are often employed for purification, while characterization methods like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are essential to confirm the structure.
Synthetic Route Overview
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Starting Materials: The synthesis begins with appropriate starting materials, such as pyrrolidine derivatives and thiazole compounds.
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Reaction Conditions: Reactions are typically conducted under controlled conditions, including temperature and solvent selection.
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Purification: Final purification steps involve chromatography to achieve high purity.
Potential Applications
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Enzyme Inhibition: The compound may act as an inhibitor in various enzymatic pathways.
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Receptor Modulation: Its structure suggests potential for modulating signaling pathways.
Research Findings and Future Directions
Given the compound's complex structure and potential biological activity, further research is warranted to explore its therapeutic applications fully. This includes in-depth studies on its pharmacokinetics, pharmacodynamics, and potential side effects.
Future Research Directions
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In Vitro Studies: Conducting in vitro experiments to assess the compound's efficacy against specific disease models.
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In Vivo Studies: Performing in vivo studies to evaluate its safety and efficacy in animal models.
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Structure Optimization: Modifying the compound's structure to enhance its biological activity and reduce potential side effects.
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